N-(1-cyano-1,2-dimethylpropyl)-2-{[cyclohexyl(pyridin-3-yl)methyl]amino}acetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[cyclohexyl(pyridin-3-yl)methyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-15(2)20(3,14-21)24-18(25)13-23-19(16-8-5-4-6-9-16)17-10-7-11-22-12-17/h7,10-12,15-16,19,23H,4-6,8-9,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXRUXABQCYIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC(C1CCCCC1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[cyclohexyl(pyridin-3-yl)methyl]amino}acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 356.47 g/mol. It features a cyano group and an acetamide structure, which are critical for its biological interactions.
Research indicates that compounds similar to this compound may act on various biological pathways:
- G Protein-Coupled Receptors (GPCRs): The compound may interact with GPCRs, which play a pivotal role in cellular signaling and are targets for many therapeutic agents .
- Enzyme Inhibition: It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Antiviral Activity | Inhibits viral replication | |
| Enzyme Inhibition | Potential inhibition of proteases | |
| GPCR Modulation | Modulates receptor activity |
Case Study 1: Antiviral Properties
In a study examining the antiviral properties of nitrile-containing compounds, this compound demonstrated significant efficacy against specific viral strains. The mechanism was attributed to the compound's ability to interfere with viral replication processes.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with protease enzymes. The results indicated that it could serve as a potential lead compound for developing protease inhibitors, which are crucial in treating various diseases, including viral infections and cancer.
Research Findings
Recent findings suggest that the compound's structural features contribute to its biological activity:
- Cyano Group: The presence of the cyano group enhances lipophilicity, facilitating better membrane permeability.
- Pyridine and Cyclohexyl Moieties: These groups are known to influence receptor binding affinity and selectivity.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to N-(1-cyano-1,2-dimethylpropyl)-2-{[cyclohexyl(pyridin-3-yl)methyl]amino}acetamide exhibit significant anti-inflammatory effects. For instance, research on related nitrile-containing compounds has demonstrated their ability to modulate inflammatory pathways effectively. These compounds can inhibit the synthesis of pro-inflammatory cytokines and reduce edema in animal models, showcasing their potential as anti-inflammatory agents .
Case Study:
In a study involving the evaluation of a related compound's efficacy against inflammatory diseases, significant reductions in nitrite production and cytokines like IL-1β and TNFα were observed at various concentrations. The compound demonstrated a notable reduction in paw edema in CFA-induced models, indicating strong anti-inflammatory activity .
Antiviral Activity
The antiviral potential of compounds containing nitrile groups has been explored extensively. This compound may share similar mechanisms with other nitrile-containing compounds that have shown efficacy against viral infections. These compounds often act by interfering with viral replication processes or modulating host immune responses to enhance antiviral activity .
Research Insights:
Patents have highlighted the development of nitrile-containing antiviral compounds that target specific viral proteins, suggesting that this compound could be further investigated for its antiviral properties against emerging viral pathogens .
Anticancer Applications
The compound's structural characteristics suggest it may also possess anticancer properties. Compounds with similar frameworks have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Case Studies:
Research into amino-substituted isothiazoles has shown they can effectively inhibit the spindle assembly checkpoint, making them potential candidates for cancer therapy. Such findings imply that this compound could be explored for its effectiveness against tumors characterized by uncontrolled growth and proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. The presence of the cyano group is significant for enhancing biological activity, while modifications on the cyclohexyl and pyridine rings can influence binding affinities to target proteins.
| Structural Feature | Impact on Activity |
|---|---|
| Cyano Group | Enhances biological activity |
| Cyclohexyl Ring | Affects binding affinity |
| Pyridine Substituents | Modulates interaction with biological targets |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with two structurally related molecules from the Enamine Ltd Building Blocks Catalogue (May 2020).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Differences: Target vs. Analog 1: The target replaces Analog 1’s pyrrolopyrazine ring with a cyclohexyl-pyridinylmethyl group. Target vs. Analog 2: Analog 2 incorporates an indazole core and difluoromethyl group, which may enhance metabolic stability and electronegativity compared to the target’s pyridine and cyano groups.
Hydrogen Bonding: The pyridinyl nitrogen and acetamide carbonyl in the target could facilitate stronger receptor binding than Analog 2’s indazole and difluoromethyl motifs. Metabolic Stability: The cyano group in the target may confer resistance to oxidative metabolism compared to Analog 2’s hydroxy-methylbutyl chain .
Potential Applications: Target: Suited for targets requiring balanced hydrophobicity (e.g., kinase inhibitors, GPCR modulators). Analog 1: Its trifluoromethyl and pyrrolopyrazine groups suggest utility in CNS targets due to blood-brain barrier penetration . Analog 2: The indazole and difluoromethyl groups align with antiviral or anticancer scaffolds.
Research Findings and Limitations
- Gaps in Data: No experimental data (e.g., solubility, IC50) are available for the target compound, limiting direct pharmacological comparisons.
- Inference from Analogs : Analog 1’s molecular weight (352.28) and trifluoromethyl group suggest moderate bioavailability, but the target’s larger structure (inferred from substituents) may reduce solubility.
- Synthetic Challenges: The target’s cyclohexyl-pyridinylmethylamino group likely requires multi-step synthesis, contrasting with Analog 1’s simpler pyrrolopyrazine assembly .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regiochemistry of the pyridine ring, cyclohexyl protons, and acetamide carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cyclohexyl chair conformation) and hydrogen-bonding patterns in crystalline forms .
How should preliminary biological activity screening be designed for this compound?
Q. Basic
- Target Selection : Prioritize enzymes/receptors with known interactions to pyridine or acetamide derivatives (e.g., kinases, GPCRs) .
- Assay Conditions : Use dose-response curves (1 nM–100 µM) in cell-based or enzymatic assays (e.g., fluorescence polarization). Include controls for cytotoxicity (MTT assay) .
- Data Normalization : Compare IC values against reference inhibitors (e.g., staurosporine for kinases) to contextualize potency .
How can researchers investigate the mechanistic role of the cyano group in modulating bioactivity?
Q. Advanced
- Isosteric Replacement : Synthesize analogs replacing the cyano group with nitro or trifluoromethyl to assess electronic effects on binding affinity .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions between the cyano group and target active sites (e.g., hydrogen bonding vs. hydrophobic pockets) .
- Kinetic Studies : Measure inhibition constants () under varying pH to probe the electrophilicity of the cyano moiety .
What factors contribute to discrepancies in reported crystallographic data for similar acetamide derivatives?
Q. Advanced
- Conformational Polymorphism : Differences in dihedral angles (e.g., 44.5° vs. 77.5° between aryl and pyrazolyl rings) arise from crystallization solvents or temperature .
- Hydrogen-Bonding Networks : Variability in N–H⋯O dimerization (R(10) motifs) can alter unit cell parameters and thermal stability .
- Resolution Limits : Low-resolution X-ray data (<1.0 Å) may fail to distinguish disorder in flexible cyclohexyl groups .
How can machine learning optimize reaction conditions for scalable synthesis?
Q. Advanced
- Data Curation : Train models on reaction parameters (solvent, catalyst, temperature) from analogous Ugi or Passerini reactions .
- Feature Engineering : Prioritize variables like dielectric constant of solvents or Hammett substituent constants for predictive accuracy .
- Validation : Cross-check AI-predicted conditions (e.g., 0°C, DMF/piperidine) with small-scale experiments to refine yield predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
